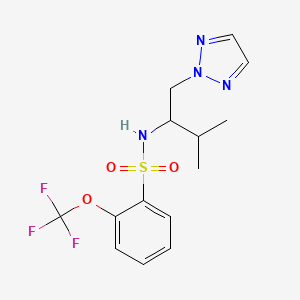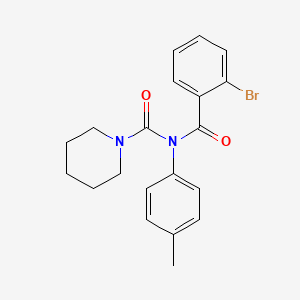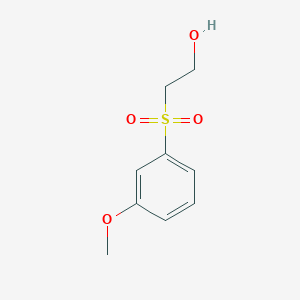
2,6-Dichlorophenyl 3,3,3-trifluoropropyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichlorophenyl 3,3,3-trifluoropropyl sulfide, also known as CR or tear gas, is a chemical compound that has been used for decades as a non-lethal weapon for crowd control. The compound has been extensively researched for its various applications, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 2,6-Dichlorophenyl 3,3,3-trifluoropropyl sulfide involves the activation of the transient receptor potential ankyrin 1 (TRPA1) ion channel. TRPA1 is expressed on sensory nerves and is responsible for detecting environmental irritants, including tear gas. Activation of TRPA1 leads to the release of inflammatory mediators, such as cytokines and chemokines, which contribute to the physiological effects of tear gas exposure.
Biochemical and Physiological Effects:
Exposure to this compound has been shown to cause a range of biochemical and physiological effects. These include irritation of the eyes, nose, and throat, respiratory distress, and skin irritation. The compound has also been shown to induce oxidative stress and inflammation in cells and tissues.
Advantages and Limitations for Lab Experiments
The use of 2,6-Dichlorophenyl 3,3,3-trifluoropropyl sulfide in lab experiments has several advantages. The compound is highly reactive and can be used to induce oxidative stress and inflammation in cells and tissues. It is also relatively inexpensive and easy to obtain. However, the use of tear gas in lab experiments is limited by its potential toxicity and the need for specialized handling and disposal procedures.
Future Directions
There are several future directions for the study of 2,6-Dichlorophenyl 3,3,3-trifluoropropyl sulfide. One area of research is the development of new non-lethal weapons that are more effective and less harmful than tear gas. Another area of research is the investigation of the role of oxidative stress and inflammation in various disease processes, including cancer and autoimmune disorders. Finally, there is a need for further research into the mechanisms of action of tear gas and the development of new therapeutic approaches to mitigate its effects.
Synthesis Methods
The synthesis of 2,6-Dichlorophenyl 3,3,3-trifluoropropyl sulfide involves the reaction of 2,6-dichlorophenol with 3,3,3-trifluoropropene in the presence of a sulfiding agent. The reaction produces a yellow, crystalline solid that is highly reactive and must be handled with care.
Scientific Research Applications
2,6-Dichlorophenyl 3,3,3-trifluoropropyl sulfide has been extensively studied for its scientific research applications. The compound has been used as a tool for studying the effects of oxidative stress on cells and tissues. It has also been used to investigate the role of inflammation in various disease processes, including cancer and autoimmune disorders.
properties
IUPAC Name |
1,3-dichloro-2-(3,3,3-trifluoropropylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2F3S/c10-6-2-1-3-7(11)8(6)15-5-4-9(12,13)14/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDFJDGXHURRHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SCCC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide](/img/structure/B2506287.png)



![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2506293.png)
![N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2506295.png)
![Acetic acid, 2-[[5-phenyl-4-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2506297.png)

![N-[3-[4-(4-chlorophenyl)-3-cyano-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl]oxyphenyl]acetamide](/img/structure/B2506300.png)

![1-(benzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2506305.png)
